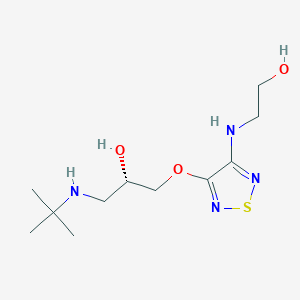
1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
Descripción general
Descripción
1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol is a complex organic compound. Known for its multifunctional nature, it finds use in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized using a series of reactions, beginning with the preparation of key intermediates. One common approach is to start with the precursor molecule, subjecting it to a series of substitution reactions.
Industrial Production Methods
On an industrial scale, this compound is produced by optimizing reaction conditions to ensure high yield and purity. Catalysts and specific temperature and pressure conditions are often employed to drive the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides.
Major Products
The major products formed depend on the specific reactions and conditions. Oxidation usually yields compounds with higher oxidation states, while reduction results in simpler molecules.
Aplicaciones Científicas De Investigación
The compound has broad applications in scientific research:
Chemistry: : Used as a reagent and intermediate in organic synthesis.
Biology: : Functions as a biochemical probe to study enzyme mechanisms.
Medicine: : Potential therapeutic agent due to its biological activity.
Industry: : Utilized in the manufacturing of various chemical products.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. The pathways involve binding to specific sites, altering the activity of these targets, and initiating biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Compounds like 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol share structural similarities but differ in functional groups or substituents.
Uniqueness
This compound's unique structure, including the thiadiazole moiety, sets it apart from others, providing distinct chemical and biological properties.
That's a high-level overview. What's your main interest? Let's dig into that a bit more!
Propiedades
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3S/c1-11(2,3)13-6-8(17)7-18-10-9(12-4-5-16)14-19-15-10/h8,13,16-17H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFJZVUWAYAIV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75014-26-5 | |
| Record name | 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075014265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1-DIMETHYLETHYLAMINO-3-((4-(2-HYDROXYETHYLAMINO)-1,2,5-THIADIAZOL-3-YL)OXY))-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3Z152215Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol in Timolol metabolism?
A1: This compound represents one of the two major urinary metabolites of Timolol observed in humans, rats, and mice. [] Its presence provides valuable insight into the metabolic pathways of Timolol across species. Understanding the formation and potential activity of metabolites like this one is crucial for comprehending the overall pharmacological profile of Timolol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)


![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)





![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)

![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)


